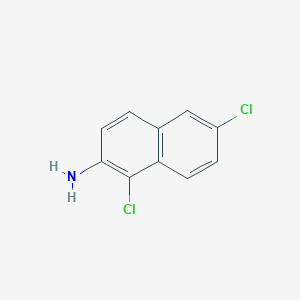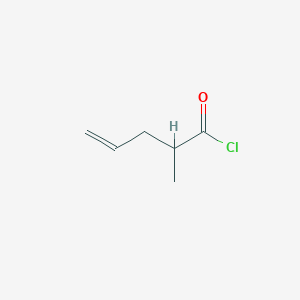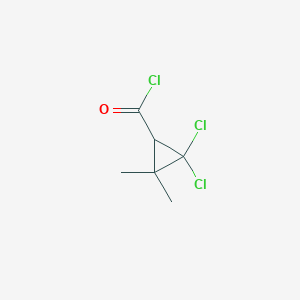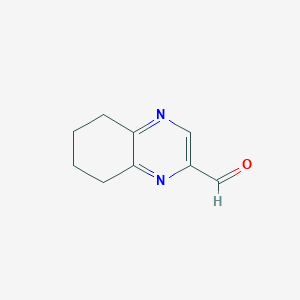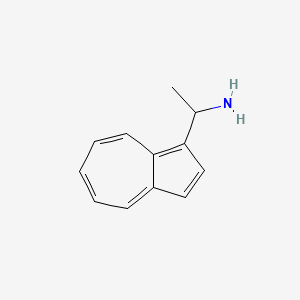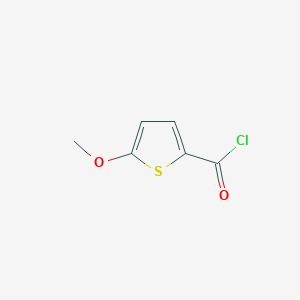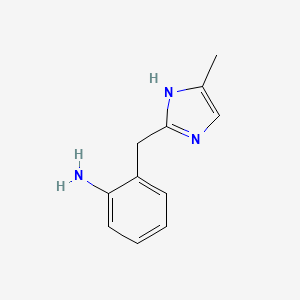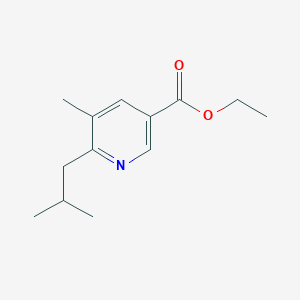
6-Isobutyl-5-methylnicotinic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Isobutyl-5-methylnicotinic acid ethyl ester is an organic compound that belongs to the class of nicotinic acid esters It is characterized by the presence of an ethyl ester group attached to the nicotinic acid moiety, with additional isobutyl and methyl substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isobutyl-5-methylnicotinic acid ethyl ester typically involves the esterification of 6-Isobutyl-5-methyl-nicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Isobutyl-5-methylnicotinic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: 6-Isobutyl-5-methyl-nicotinic acid.
Reduction: 6-Isobutyl-5-methyl-nicotinic alcohol.
Substitution: Various substituted nicotinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-Isobutyl-5-methylnicotinic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Isobutyl-5-methylnicotinic acid ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active nicotinic acid derivative, which can then interact with cellular receptors and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
- Nicotinic acid ethyl ester
- Methyl nicotinate
- Ethyl isonicotinate
Comparison: 6-Isobutyl-5-methylnicotinic acid ethyl ester is unique due to the presence of isobutyl and methyl substituents, which can influence its chemical reactivity and biological activity. Compared to other nicotinic acid esters, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C13H19NO2 |
|---|---|
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
ethyl 5-methyl-6-(2-methylpropyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2/c1-5-16-13(15)11-7-10(4)12(14-8-11)6-9(2)3/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
AWYMBPWHBYMQGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)CC(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
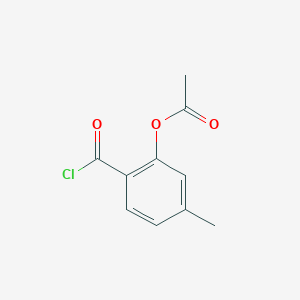
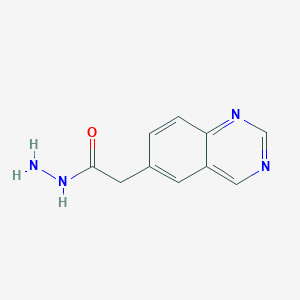
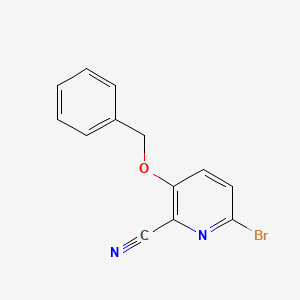
![2-Ethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B8529126.png)
![3-[(4-Methoxyphenyl)methoxy]-3-oxopropanoate](/img/structure/B8529139.png)
![3-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzonitrile](/img/structure/B8529148.png)
